1,1'-(1,4-Diazepane-1,4-diyl)diethanone

Description

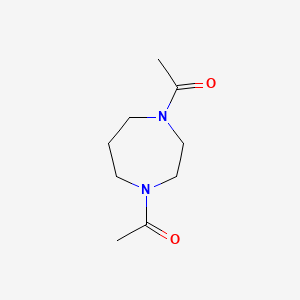

1,1'-(1,4-Diazepane-1,4-diyl)diethanone is a seven-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4 of the diazepane ring, each substituted with an acetyl group (ethanone). The diazepane core provides conformational flexibility due to its larger ring size compared to six-membered analogs like piperazine. This compound serves as a versatile scaffold in organic synthesis, particularly for generating derivatives with tailored electronic or steric properties . Its acetyl groups enable reactivity in condensation, cyclization, and substitution reactions, making it valuable for pharmaceutical and materials science applications .

Properties

IUPAC Name |

1-(4-acetyl-1,4-diazepan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(12)10-4-3-5-11(7-6-10)9(2)13/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVISHFRELVUGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCN(CC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1,4-Diazepane with Acetylating Agents

A plausible route involves the direct acylation of 1,4-diazepane using acetyl chloride or acetic anhydride. This method mimics the synthesis of N-acylated diazepanes, where nucleophilic nitrogen atoms react with acyl donors. For example:

Challenges : Steric hindrance from the seven-membered ring may reduce reaction efficiency. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and base (e.g., triethylamine) are critical to mitigate side reactions.

Cyclization of N-Acetylated Diamines

An alternative approach involves cyclizing N-acetylated diamine precursors. For instance, reacting N-acetylethylenediamine derivatives with diketones could form the diazepane ring:

This method parallels the synthesis of 1,4-diazabutadienes via grinding α-diketones with amines, as reported by He et al..

Ring Expansion of Piperidine Derivatives

Ring expansion strategies, such as the Beckmann rearrangement or insertion reactions, could convert piperidine derivatives into 1,4-diazepane analogs. For example, treating N-acetylpiperidine with nitrenes or carbenes might introduce an additional methylene group.

Experimental Optimization and Catalysis

Solvent-Free Mechanochemical Synthesis

He et al. demonstrated that grinding α-diketones with anilines in the presence of p-toluenesulfonic acid (TsOH) yields 1,4-diazabutadienes efficiently. Adapting this method to 1,4-diazepane synthesis could involve grinding 1,4-diamine derivatives with acetylacetone under TsOH catalysis.

Flow Chemistry Techniques

Continuous flow reactors, as used in diazepam synthesis, could enhance reaction control and scalability. Microfluidic systems might improve heat and mass transfer during cyclization or acylation steps, reducing byproduct formation.

Analytical and Characterization Data

| Parameter | Value/Description |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Spectroscopic Data | IR: C=O stretch ~1700 cm⁻¹; ¹H NMR: δ 2.1 (s, 6H, COCH₃), 3.4–3.6 (m, 8H, CH₂-N) |

Note: Experimental data for this compound is scarce, necessitating further characterization .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Diazepane-1,4-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding diketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,1’-(1,4-Diazepane-1,4-diyl)diethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Diazepane-1,4-diyl)diethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Acyl-Substituted Diazepane Derivatives

The acetyl groups in 1,1'-(1,4-Diazepane-1,4-diyl)diethanone can be replaced with aromatic or electron-modifying substituents, altering physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) enhance adsorption on metal surfaces, improving corrosion inhibition efficiency .

- Branched acyl groups (e.g., isobutyl in ) reduce conformational flexibility, which may impact binding to biological targets.

Heterocyclic Core Modifications

Replacing the diazepane ring with smaller heterocycles like piperazine alters ring strain and nitrogen spacing:

Impact of Ring Size :

Example Reaction Yield :

- 1,1'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[3-(4-chlorophenyl)prop-2-en-1-one] (3b) was synthesized in 95% yield via Claisen-Schmidt condensation .

Comparative Reactivity

- Acetyl vs. Aromatic Acyl Groups : Acetyl derivatives undergo faster nucleophilic substitution due to lower steric hindrance compared to bulkier aromatic substituents .

- Electron-Deficient Substituents : Nitro groups (e.g., in ) activate the acyl moiety for electrophilic attacks, facilitating reactions with amines or hydrazines.

Corrosion Inhibition

- Quinoxaline-Based Diethanones: 1,1'-(2-Phenylquinoxaline-1,4-diyl)diethanone (PQE) exhibits mixed-type inhibition on carbon steel in HCl, with efficiency reaching 92% at 10 mM . Adsorption follows the Langmuir isotherm, linked to electron-donating acetyl groups.

Theoretical and Experimental Insights

- DFT Calculations : Electron-withdrawing substituents (e.g., nitro) lower the HOMO-LUMO gap in diazepane derivatives, enhancing adsorption on metal surfaces .

- Crystallographic Data : Diazepane derivatives exhibit varied torsion angles (e.g., 15°–25° for chlorophenyl analogs ), influencing molecular packing and melting points.

Biological Activity

1,1'-(1,4-Diazepane-1,4-diyl)diethanone is a chemical compound with the molecular formula C9H16N2O2. It belongs to the class of diazepanes, characterized by their seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves acetylation reactions. A common method includes reacting 1,4-diazepane with acetic anhydride in the presence of a catalyst like pyridine under controlled conditions. The reaction can be optimized for higher yields in industrial settings using continuous flow reactors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : There is ongoing research into the anticancer potential of this compound. Early findings indicate that it may induce apoptosis in cancer cells through specific signaling pathways.

The biological effects of this compound are thought to arise from its ability to act as a ligand for various enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways. Specific targets and pathways are still under investigation.

Data Table: Biological Activities and Research Findings

| Activity | Findings | Reference |

|---|---|---|

| Antimicrobial | In vitro studies show activity against Gram-positive and Gram-negative bacteria. | |

| Anticancer | Induces apoptosis in specific cancer cell lines; further studies required. | |

| Mechanism of Action | Likely involves enzyme inhibition or receptor modulation. |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays compared to control groups.

Case Study 2: Anticancer Potential

In another study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound on various human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Comparison with Similar Compounds

The biological activities of this compound can be contrasted with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,1'-(Piperazine-1,4-diyl)diethanone | Six-membered ring | Moderate antimicrobial activity |

| 1,1'-(Benzodiazepine-2-one) | Seven-membered ring | Notable anxiolytic effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-(1,4-Diazepane-1,4-diyl)diethanone, and how can reaction conditions be optimized for higher yields?

- The synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or cyclization. For diazepane derivatives, ethanol with sodium hydroxide is effective for ring formation . Purification via silica gel chromatography (e.g., petroleum ether/ethyl acetate mixtures) enhances yield . Optimization requires controlling temperature (e.g., reflux) and solvent polarity to minimize by-products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

- X-ray crystallography (using SHELX software for refinement ) resolves the 3D structure, especially for diazepane ring conformation. NMR (¹H/¹³C) identifies ethanone carbonyl signals (~200-210 ppm in ¹³C) and diazepane protons (δ 2.5–3.5 ppm in ¹H). Mass spectrometry (HRMS) confirms molecular weight (e.g., 222.26 g/mol for analogous compounds ).

Q. How can purity and stability be assessed under varying storage conditions?

- Use HPLC with UV detection (λ ~254 nm) to monitor degradation. Stability studies should test temperature (e.g., 4°C vs. RT) and solvent compatibility (e.g., DMSO for biological assays). Impurities from hydrolysis or oxidation can be tracked via TLC .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking models interactions with biological targets (e.g., enzymes), leveraging structural analogs like thiazepane derivatives . Solvent effects are simulated using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activities across different studies?

- Dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (pH, temperature) clarify efficacy variations. Structure-Activity Relationship (SAR) studies modify substituents (e.g., sulfonyl groups ) to isolate bioactive moieties. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How does the diazepane ring's conformational flexibility influence its catalytic or pharmacological properties?

- Variable-temperature NMR and X-ray crystallography reveal chair-boat ring transitions, affecting binding affinity. For example, 1,4-diazepane derivatives with planar conformations show enhanced enzyme inhibition due to better target fit . Dynamic NMR studies quantify ring puckering energy barriers .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during ring formation. Chiral HPLC or SFC separates enantiomers, while circular dichroism (CD) verifies optical purity .

Methodological Considerations

- Data Contradiction Analysis : Compare reaction parameters (solvent, catalyst) across studies using multivariate analysis. For example, LiAlH₄ may reduce ethanone groups in some conditions but not others .

- High-Throughput Screening : Automate synthesis (e.g., microwave-assisted reactions) and characterization (e.g., FTIR microplates) for rapid SAR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.